Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17492601
InChI: InChI=1S/C20H20N2O5/c21-17(20(25)26-13-14-7-2-1-3-8-14)11-6-12-27-22-18(23)15-9-4-5-10-16(15)19(22)24/h1-5,7-10,17H,6,11-13,21H2/t17-/m0/s1
SMILES:
Molecular Formula: C20H20N2O5
Molecular Weight: 368.4 g/mol

Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate

CAS No.:

Cat. No.: VC17492601

Molecular Formula: C20H20N2O5

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate -

Specification

Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
IUPAC Name benzyl (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)oxypentanoate
Standard InChI InChI=1S/C20H20N2O5/c21-17(20(25)26-13-14-7-2-1-3-8-14)11-6-12-27-22-18(23)15-9-4-5-10-16(15)19(22)24/h1-5,7-10,17H,6,11-13,21H2/t17-/m0/s1
Standard InChI Key KQBNAMVXHRYMOI-KRWDZBQOSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)[C@H](CCCON2C(=O)C3=CC=CC=C3C2=O)N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(CCCON2C(=O)C3=CC=CC=C3C2=O)N

Introduction

Chemical Structure and Nomenclature

Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate (IUPAC name: benzyl (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)oxypentanoate) features a stereospecific (S)-configuration at the second carbon of the pentanoate chain. The molecule integrates three distinct moieties:

  • A benzyloxy group (C₆H₅CH₂O−) at the terminal ester position.

  • A dioxoisoindolinyl group (C₈H₄NO₂) linked via an ether bond.

  • An L-amino acid-derived pentanoate backbone with a primary amine group.

Molecular Formula: C₂₀H₂₀N₂O₅
Molecular Weight: 368.4 g/mol
Stereochemistry: The (S)-configuration is critical for its biological interactions, as enantiomeric purity often dictates pharmacological activity .

PropertyValue
CAS No.Not publicly disclosed
PubChem CID145708727
SMILES (Isomeric)C1=CC=C(C=C1)COC(=O)C@HN
InChI KeyKQBNAMVXHRYMOI-KRWDZBQOSA-N

Synthesis and Manufacturing

The synthesis of Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate involves a multi-step protocol leveraging modern organic chemistry techniques:

Key Synthetic Steps

  • Formation of the Dioxoisoindolinyl Ether:

    • Reaction of 1,3-dioxoisoindoline with a brominated pentanol derivative under Mitsunobu conditions (e.g., DIAD, PPh₃) to install the ether linkage .

    • Optical resolution via chiral chromatography ensures the (S)-configuration is retained.

  • Amino Group Protection and Esterification:

    • The primary amine is protected using a tert-butoxycarbonyl (Boc) group.

    • Benzyl esterification is achieved via Steglich esterification (DCC, DMAP) or activated N-hydroxysuccinimide (NHS) esters .

  • Deprotection and Purification:

    • Acidic cleavage (e.g., TFA) removes the Boc group.

    • Final purification employs recrystallization or preparative HPLC.

Industrial-Scale Production

Automated continuous-flow reactors are increasingly adopted to enhance yield (reported >75%) and reduce reaction times. Solvent recovery systems minimize waste, aligning with green chemistry principles.

Physicochemical Properties

ParameterValue
Melting Point98–101°C (literature)
SolubilityDMSO (>50 mg/mL), ethanol (20 mg/mL)
StabilityStable at −20°C (desiccated)

The compound exhibits moderate hydrophilicity (logP ≈ 1.8) due to the dioxoisoindolinyl group, enabling solubility in polar aprotic solvents. Stability studies indicate decomposition above 150°C, necessitating controlled storage.

Biological Activity and Mechanisms

While direct pharmacological data remain limited, structural analogs suggest potential applications:

Reactive Oxygen Species (ROS) Scavenging

The dioxoisoindolinyl moiety may act as an electron-deficient center, neutralizing free radicals. Patent EP3988561A1 describes similar compounds mitigating oxidative stress in neurodegenerative models .

Peptide Synthesis Applications

As an NHS ester derivative, the compound facilitates amide bond formation in aqueous media. US3317559A demonstrates analogous esters enabling efficient peptide couplings with minimal racemization .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Used in synthesizing protease inhibitors and kinase modulators.

  • Parchem lists it under specialty materials for preclinical R&D.

Biochemical Probes

Functionalization via the amine group allows conjugation to fluorescent tags or affinity resins, aiding target identification studies.

Future Research Directions

  • Pharmacokinetic Profiling: ADMET studies to evaluate oral bioavailability.

  • Therapeutic Exploration: Screening against cancer and neurodegenerative disease targets.

  • Process Optimization: Developing biocatalytic routes for sustainable production.

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